Pseudoproto Pb

CAS No.: 102100-46-9

Cat. No.: VC7831964

Molecular Formula: C57H92O25

Molecular Weight: 1177.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 102100-46-9 |

|---|---|

| Molecular Formula | C57H92O25 |

| Molecular Weight | 1177.3 g/mol |

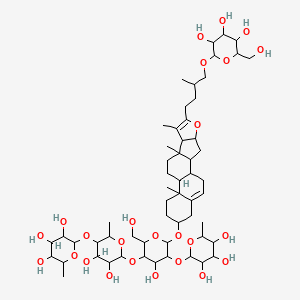

| IUPAC Name | 2-[4,5-dihydroxy-6-[4-hydroxy-2-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-6-[[7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

| Standard InChI | InChI=1S/C57H92O25/c1-21(20-72-51-43(67)41(65)38(62)33(18-58)78-51)8-11-31-22(2)35-32(77-31)17-30-28-10-9-26-16-27(12-14-56(26,6)29(28)13-15-57(30,35)7)76-55-50(82-53-45(69)40(64)37(61)24(4)74-53)47(71)49(34(19-59)79-55)81-54-46(70)42(66)48(25(5)75-54)80-52-44(68)39(63)36(60)23(3)73-52/h9,21,23-25,27-30,32-55,58-71H,8,10-20H2,1-7H3 |

| Standard InChI Key | MOSQNTRCEDPVHL-UHFFFAOYSA-N |

| SMILES | CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)OC4C(C(C(C(O4)C)O)O)O)OC5CCC6(C7CCC8(C(C7CC=C6C5)CC9C8C(=C(O9)CCC(C)COC1C(C(C(C(O1)CO)O)O)O)C)C)C)CO)C)O)O)O |

| Canonical SMILES | CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)OC4C(C(C(C(O4)C)O)O)O)OC5CCC6(C7CCC8(C(C7CC=C6C5)CC9C8C(=C(O9)CCC(C)COC1C(C(C(C(O1)CO)O)O)O)C)C)C)CO)C)O)O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Pseudoproto Pb belongs to the steroidal glycoside class, featuring a steroid backbone conjugated with sugar moieties. Its molecular formula corresponds to a molecular weight of 1177.4 g/mol (reported as 1177.33 g/mol in some sources, likely due to rounding differences) . The compound’s structural complexity arises from its aglycone core and oligosaccharide chain, which influence its solubility and bioactivity.

Table 1: Key Chemical Properties of Pseudoproto Pb

| Property | Value | Source |

|---|---|---|

| CAS Number | 102100-46-9 | |

| Molecular Formula | ||

| Molecular Weight | 1177.4 g/mol | |

| Purity | ≥98% (HPLC) | |

| Physical Description | White to off-white powder | |

| Solubility | DMSO, methanol, ethanol |

Natural Occurrence and Phytochemical Context

Biological Sources

Pseudoproto Pb is predominantly isolated from the rhizomes of Paris yunnanensis, a plant traditionally used in Chinese medicine for its anti-inflammatory and antitumor properties . Comparative studies of Paris species, including P. polyphylla and P. vietnamensis, have revealed significant interspecies variability in steroidal glycoside profiles. For instance, UHPLC-QTOF-MS analyses identified 47 distinct compounds across Paris taxa, with Pseudoproto Pb serving as a chemotaxonomic marker for P. yunnanensis .

Biosynthetic Pathways

The biosynthesis of steroidal glycosides like Pseudoproto Pb involves enzymatic glycosylation of steroid aglycones. These pathways are influenced by ecological factors, explaining the chemical diversity observed among Paris species grown in different geographical regions .

Analytical Methods and Quality Control

UHPLC-QTOF-MS Profiling

Recent methodologies employing UHPLC-QTOF-MS have achieved high precision in quantifying steroidal glycosides. Intraday and interday precision tests for related compounds (e.g., PSI, PSII) showed relative standard deviations (RSD) of ≤2.98% and ≤2.83%, respectively . These techniques enable reliable differentiation of Paris species, ensuring the authenticity of Pseudoproto Pb extracts used in research.

Table 2: Precision Data for Steroidal Glycoside Analysis

| Compound | Intraday RSD (%) | Interday RSD (%) |

|---|---|---|

| PSI | 2.15 | 2.83 |

| PSII | 2.98 | 2.56 |

| PSVI | 1.89 | 1.92 |

| PSVII | 2.01 | 2.14 |

Industrial and Research Applications

Reference Standard in Phytochemistry

Challenges and Future Directions

Synthesis and Scalability

Total synthesis of Pseudoproto Pb remains challenging due to its stereochemical complexity. Semi-synthetic approaches leveraging microbial glycosyltransferases may offer scalable production routes.

Mechanistic Studies

Elucidating Pseudoproto Pb’s molecular targets through proteomics and gene expression profiling could unlock novel therapeutic applications. Collaborative efforts between phytochemists and pharmacologists are essential to advance this field.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume